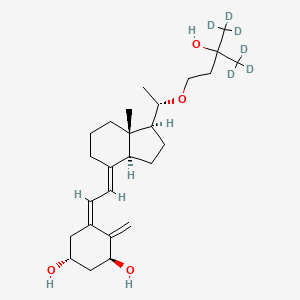
JH-IX-179
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-IX-179 is a novel type I ATP competitive, extremely potent and selective FLT3 inhibitor. This compound has IC50 (FLT3, D835Y) = 4 nM; and IC50 (FLT3, ITD)=10nm. This compound displays similar potency as crenolanib against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells as well as two human leukemia cell lines MOLM-13 and MOLM-14. However, this compound is considerably more selective for FLT3 and FLT3 mutants than crenolanib. Furthermore, this compound displayed very little human serum protein binding and effectively inhibited autophosphorylation of FLT3 and the activity of signaling molecules downstream of FLT3-D835Y and FLT3-ITD.
Scientific Research Applications
Jackson Heart Study (Taylor, 2005): This study discusses community-driven research strategies in American health disparities, particularly focusing on cardiovascular diseases (CVD). It emphasizes the need for including scientists from populations most afflicted by CVD.
Nanowire Nanogenerator (Huang et al., 2010): This research, supported by DARPA and other agencies, explores the development of a single-InN-nanowire nanogenerator capable of producing up to 1V output voltage.
Structure in Exotic Os and W Isotopes (Nomura et al., 2011): Funded by grants for scientific research, this paper delves into the spectroscopic calculations of low-lying structures in exotic osmium and tungsten isotopes.
Management System in Scientific Research (Yang et al., 2015): This paper discusses the design and implementation of a management system for scientific research projects, highlighting its ease of maintenance and strong expandability.
Nuclear Data Sheets for A = 179 (Henry, 1976): This compilation includes nuclear data for mass chain A = 179, which might provide relevant insights for research involving isotopes and nuclear reactions.
properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.519 |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Appearance |
Solid powder |
synonyms |
JH-IX-179; JH-IX 179; JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



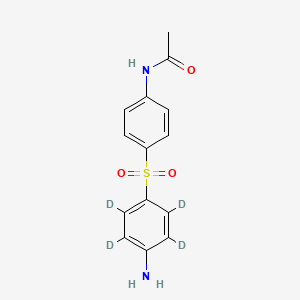
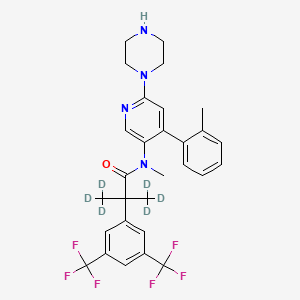

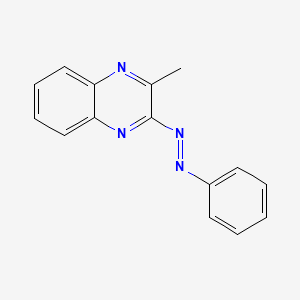
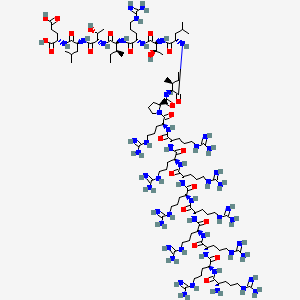
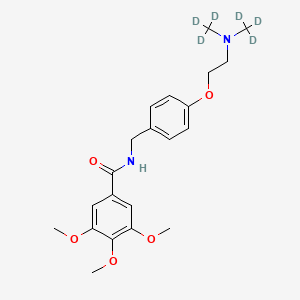
![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)


